molecular formula C23H27N3O7S B2799155 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine CAS No. 1358203-73-2

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No.: B2799155
CAS No.: 1358203-73-2
M. Wt: 489.54
InChI Key: BEQWNRZTSAGWCM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be accomplished through various methods, including reductive amination or cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and oxadiazole ring may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine include:

    1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Differing by one methoxy group, this compound may exhibit slightly different chemical and biological properties.

    1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperidine: The replacement of the oxadiazole ring with a thiadiazole ring can significantly alter the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-29-17-5-7-18(8-6-17)34(27,28)26-11-9-15(10-12-26)23-24-22(25-33-23)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWNRZTSAGWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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